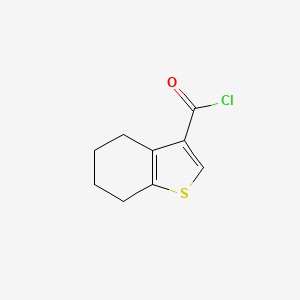

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride

Overview

Description

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride is a chemical compound with the CAS Number: 95461-22-6 . It has a molecular weight of 201.7 and its molecular formula is C9H9ClOS .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiophene ring, which is a bicyclic compound made up of a benzene ring fused to a thiophene ring . This core structure is then substituted with a carbonyl chloride group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 201.7 and a molecular formula of C9H9ClOS . It is stored at a temperature of 28 C .Scientific Research Applications

Synthesis and Chemical Properties

4,5,6,7-Tetrahydro-1-benzothiophene derivatives have been studied for their synthesis and chemical properties. For instance, the synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid from its formyl derivative using Et3SiH/I2 as a reducing agent was reported, showcasing the chemoselective synthesis capabilities of these compounds (Jayaraman, Sridharan, & Nagappan, 2010).

Biological Activity and Pharmacological Properties

Various derivatives of tetrahydro-1-benzothiophene have been investigated for their biological activities. A study focused on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide revealed their potential for cytostatic, antitubercular, and anti-inflammatory activities (Chiriapkin, Kodonidi, & Larsky, 2021). Additionally, the synthesis of novel 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives showcased their antimicrobial properties (Naganagowda & Petsom, 2011).

Synthesis of Derivatives and Their Applications

The synthesis of benzothiophene derivatives via Pd-catalyzed or radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols demonstrated a novel approach to creating these compounds, which could be relevant in various chemical and pharmaceutical applications (Gabriele et al., 2011). Another study explored the lanthanum(III) chloride complexes with heterocyclic Schiff bases derived from tetrahydrobenzo[b]thiophene, contributing to the field of coordination chemistry and potential applications in catalysis and material science (Thankamony et al., 2009).

Pharmaceutical Applications

Research into benzothiophene carboxamide derivatives revealed their potential as antihypertriglyceridemic agents, highlighting the pharmaceutical applications of these compounds (Abu Sheikha et al., 2011).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride are PDK1 and LDHA enzymes . These enzymes play a crucial role in the metabolic processes of cells, particularly in proliferating tumor cells .

Mode of Action

The compound interacts with its targets, PDK1 and LDHA, inhibiting their activity . This interaction results in changes in the metabolic processes of the cells, particularly affecting the reprogrammed glucose metabolism characteristic of proliferating tumor cells .

Biochemical Pathways

The inhibition of PDK1 and LDHA enzymes affects the glucose metabolism pathway . This can lead to a decrease in the energy supply to the tumor cells, thereby inhibiting their proliferation .

Pharmacokinetics

The compound has been shown to have desirable drug-likeness and oral bioavailability characteristics .

Result of Action

The compound’s action results in significant cytotoxic activities on LoVo and HCT-116 cells of colorectal cancer (CRC) . It exhibits strong antioxidant properties and is active as a PDK1 and LDHA inhibitor .

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTYFGHABWCHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536164 | |

| Record name | 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95461-22-6 | |

| Record name | 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

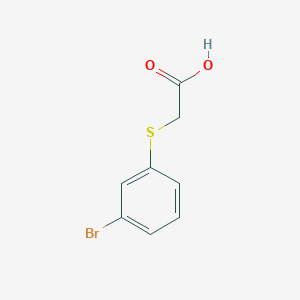

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[2-(2-Iodoethoxy)ethoxy]methyl}benzene](/img/structure/B1338817.png)

![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)

![2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1338838.png)